
2-Iodo-3-methylbutane
Descripción general
Descripción
2-Iodo-3-methylbutane, also known as Butane, 3-methyl-2-iodo, is a chemical compound with the molecular formula C5H11I . It has a molecular weight of 198.0453 .
Molecular Structure Analysis
The molecular structure of 2-Iodo-3-methylbutane consists of a butane molecule where one of the hydrogen atoms in the 2nd carbon is replaced by an iodine atom, and the 3rd carbon is substituted by a methyl group .Chemical Reactions Analysis
While specific chemical reactions involving 2-Iodo-3-methylbutane are not available, it’s known that iodoalkanes like 2-Iodo-3-methylbutane can undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
2-Iodo-3-methylbutane is a liquid at room temperature . More specific physical and chemical properties such as boiling point, density, and solubility were not found in the available resources.Aplicaciones Científicas De Investigación
Vapor Pressure Measurement
A study by Fulem et al. (2010) measured the vapor pressures of several organic iodides, including 1-iodo-3-methylbutane, using the static method in a critical temperature range. This research is important for understanding the physical properties of organic iodides and their applications in various technological fields (Fulem et al., 2010).
Ferroelectric Liquid Crystal Synthesis
Tsai and Yang (1993) synthesized a new chiral alcohol from ethyl lactate and (S)-1-iodo-2-methylbutane, which was used as a building block for ferroelectric liquid crystal materials. This research highlights the application of 1-iodo-3-methylbutane derivatives in the development of materials with specific optical properties (Tsai & Yang, 1993).
Optical Rotation and Atomic Dimension Analysis
Brauns (1937) conducted a study on the optically active derivatives of 2-methylbutane, including the iodo-derivative. This research provides insights into the optical rotation and atomic dimensions, contributing to our understanding of the molecular structure and its optical properties (Brauns, 1937).
Infrared Spectroscopy
Crowder and Jalilian (1978) analyzed the infrared spectra of 1-iodo-2-methylpropane and 1-iodo-3-methylbutane. Their study provides valuable data for understanding the vibrational properties of these compounds, which is crucial in the field of molecular spectroscopy (Crowder & Jalilian, 1978).
Nuclear Magnetic Resonance Spectroscopy
Roberts et al. (1971) determined the barriers to internal rotation in halogenated methylbutanes, including derivatives of 2-methylbutane, using nuclear magnetic resonance spectroscopy. This research is significant in understanding the dynamics and conformational properties of these molecules (Roberts et al., 1971).
Ultraviolet Spectroscopy
Boschi and Salahub (1972) presented the far-ultraviolet spectra of branched chain iodo-alkanes, including 1-iodo-3-methylbutane. This study contributes to the understanding of the electronic structure and excitation processes in these compounds (Boschi & Salahub, 1972).
Mecanismo De Acción
. The primary targets of this compound are not well-documented in the literature. It’s important to note that the targets can vary depending on the context of its use, such as in a chemical reaction or biological system.
Mode of Action
For instance, in an S_N1 reaction with ethanol, 2-Iodo-3-methylbutane can form a carbocation intermediate . The iodine atom’s large radius and the steric hindrance of the molecule contribute to this reaction .
Action Environment
The action, efficacy, and stability of 2-Iodo-3-methylbutane can be influenced by various environmental factors. For instance, temperature and pressure can affect the rate and direction of chemical reactions involving this compound . Furthermore, the presence of other substances (e.g., solvents or catalysts) can also significantly impact its reactivity.
Safety and Hazards
Propiedades
IUPAC Name |
2-iodo-3-methylbutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11I/c1-4(2)5(3)6/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYXUFKGRYMMOIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30334062 | |
| Record name | 2-Iodo-3-methylbutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30334062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Iodo-3-methylbutane | |
CAS RN |
18295-27-7 | |
| Record name | 2-Iodo-3-methylbutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30334062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-iodo-3-methylbutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



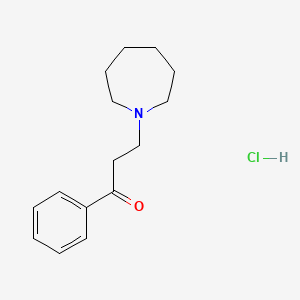
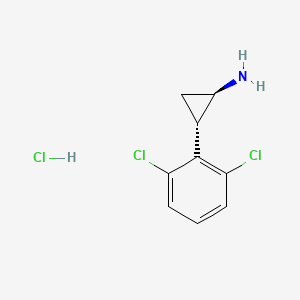
![(4Ar,8aR)-4,4a,6,7,8,8a-hexahydropyrano[3,2-b]pyran-3-one](/img/structure/B1653348.png)
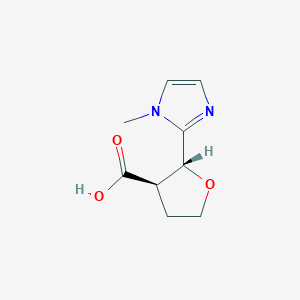
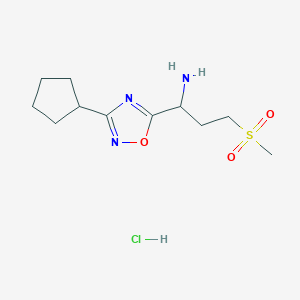
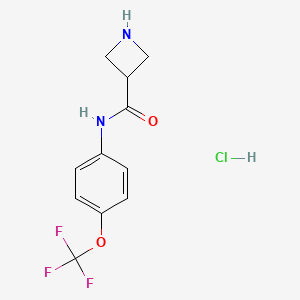
![1-[2-(propan-2-ylsulfanyl)ethyl]-1H-indazole-3-carbonitrile](/img/structure/B1653356.png)
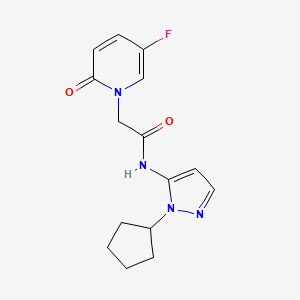
![4-(3,4-dihydro-2H-1,4-benzothiazin-4-yl)-N-[(1R)-1-(3-hydroxyphenyl)ethyl]-4-oxobutanamide](/img/structure/B1653358.png)
![1,1'-[(Dichloromethanediyl)disulfonyl]dibenzene](/img/structure/B1653359.png)
![methyl 1-{[4-(acetyloxy)phenyl]methyl}-1H-1,2,4-triazole-3-carboxylate](/img/structure/B1653360.png)
![1-Azaspiro[5.6]dodecane](/img/structure/B1653363.png)
![N-Methyl-3-phenylbicyclo[1.1.1]pentan-1-amine](/img/structure/B1653364.png)
![Tert-butyl N-[(3aR,4S,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindol-4-yl]carbamate](/img/structure/B1653365.png)